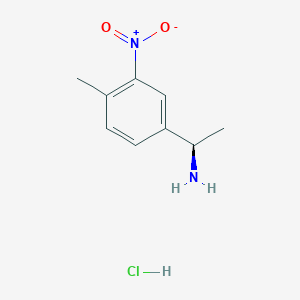

![molecular formula C18H25NO6 B2768300 Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate CAS No. 2767-63-7](/img/structure/B2768300.png)

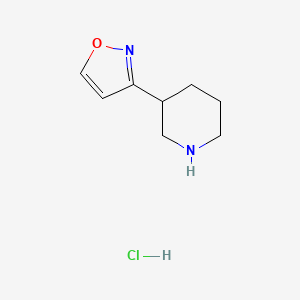

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate, commonly known as DAAM, is an organometallic compound used in the synthesis of pharmaceuticals. It is a derivative of malonic acid and is used in a variety of research applications, including drug discovery, drug design, and drug development. DAAM is a versatile compound that is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Electrophilic Amination and N-alkylation

Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been explored for its potential in electrophilic amination reactions with alkyl Grignard reagents, yielding N-alkylation products. These products can be further processed to primary amines after oxidative removal of the malonate moiety and deprotection of the p-methoxyphenyl group. This pathway highlights the compound's utility in synthesizing N-alkyl-p-anisidines and primary amines, essential components in various chemical syntheses (Niwa, Takayama, & Shimizu, 2002).

Synthesis of β-Carbolines

The condensation of diethyl acetylaminomalonate with nitrogramine has facilitated the synthesis of β-carboline derivatives, which are notable for their applications as benzodiazepine receptor ligands. This synthesis route yields compounds with potential inhibitory effects on diazepam binding, showcasing the compound's relevance in developing therapeutic agents (Settimj, Giudice, Ferretti, & Gatta, 1988).

Creation of Quinazoline and Pyrimidine Derivatives

In the context of heterocyclic chemistry, diethyl acetylaminomalonate has contributed to the synthesis of quinazoline and fused pyrimidine derivatives. This application is crucial for developing compounds with potential pharmaceutical properties, demonstrating the versatility of diethyl acetylaminomalonate in facilitating complex organic reactions (Chattopadhyay, Dey, & Biswas, 2005).

Alkaline Hydrolysis and Antioxidation Studies

Research has delved into the alkaline hydrolysis of diethyl N-acetylamino(3,5-di-tert-butyl-4-hydroxybenzyl)malonate, revealing decarboxylation processes and the potential for tautomerism. These findings are pivotal in understanding the compound's antioxidative properties and its applications in developing antioxidants (Volod’kin, Lomakin, Zaikov, & Evteeva, 2009).

Synthesis of Oxazoles and Allenyl Esters

Explorations into the alkaline conditions have led to the unexpected synthesis of oxazoles and conjugated allenyl esters from diethyl alpha-alkynyl-alpha-acetylaminomalonates. These outcomes are significant for creating structurally diverse molecules, highlighting the compound's capacity for innovative chemical syntheses (Sano, Shimizu, Kim, Lee, Shiro, & Nagao, 2006).

Propriétés

IUPAC Name |

diethyl 2-acetamido-2-[[4-(methoxymethyl)phenyl]methyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-5-24-16(21)18(19-13(3)20,17(22)25-6-2)11-14-7-9-15(10-8-14)12-23-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTUAIKJKDMCHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)COC)(C(=O)OCC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

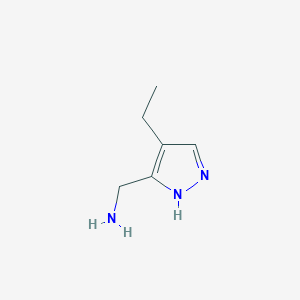

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)

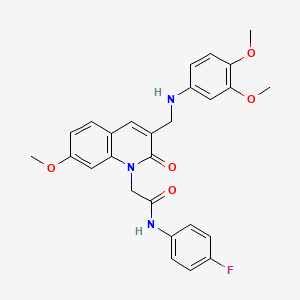

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2768218.png)

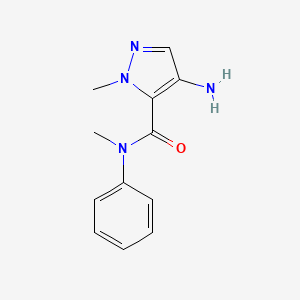

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)

![N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B2768226.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)

![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)